4-Ethylpicolinimidamide hydrochloride
Description
Overview of Picolinimidamide (B1582038) Scaffold in Organic and Medicinal Chemistry Research
The picolinimidamide scaffold, a derivative of picolinamide (B142947), is a significant pharmacophore in medicinal chemistry. nih.gov The pyridine (B92270) ring, a common motif in numerous bioactive molecules, imparts favorable properties such as metabolic stability and the ability to form crucial hydrogen bonds with biological targets. researchgate.net The incorporation of the imidamide group introduces a highly basic and polar functionality that can engage in a variety of intermolecular interactions.
The picolinamide framework and its derivatives have been investigated for a range of biological activities. researchgate.net The structural features of the picolinimidamide scaffold allow for diverse substitutions on both the pyridine ring and the imidamide nitrogen atoms, providing a versatile platform for the design and synthesis of new chemical entities with tailored properties.
Historical Context of Related Imidamide Systems in Chemical Synthesis
The synthesis of amidines, the parent functional group of imidamide, has a rich history in organic chemistry. wikipedia.org One of the earliest and most well-known methods is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether, followed by treatment with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.org
Over the years, numerous other methods for amidine synthesis have been developed, reflecting their importance as synthetic intermediates and functional groups in their own right. semanticscholar.orgorganic-chemistry.org These methods include the direct amination of nitriles catalyzed by Lewis acids, the reaction of amides with amines after activation, and various multicomponent reactions. wikipedia.orgorganic-chemistry.org The development of these synthetic routes has been crucial for accessing a wide array of amidine-containing compounds, including the picolinimidamides. The synthesis of picolinamidine derivatives can be achieved from the corresponding picolinonitriles. nih.gov
Rationale for Investigating Substituted Picolinimidamide Derivatives, with a Focus on 4-Ethylpicolinimidamide (B13122454) Hydrochloride
The investigation of substituted picolinimidamide derivatives is driven by the principles of medicinal chemistry, where small structural modifications can lead to significant changes in biological activity, selectivity, and pharmacokinetic properties. The introduction of substituents on the pyridine ring, such as the ethyl group at the 4-position in 4-Ethylpicolinimidamide hydrochloride, allows for a systematic exploration of the structure-activity relationship (SAR).
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-ethylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-6-3-4-11-7(5-6)8(9)10;/h3-5H,2H2,1H3,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJHOISOXVREQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704285 | |
| Record name | 4-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179359-59-1 | |
| Record name | 4-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethylpicolinimidamide Hydrochloride
Retrosynthetic Analysis of the 4-Ethylpicolinimidamide (B13122454) Hydrochloride Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.comyoutube.comresearchgate.net The retrosynthesis of 4-ethylpicolinimidamide hydrochloride begins by disconnecting the hydrochloride salt to the free base, 4-ethylpicolinimidamide.
The primary disconnection of the 4-ethylpicolinimidamide free base involves breaking the carbon-nitrogen double bond of the imidamide group. This leads to two synthons: a 4-ethylpicolinoyl derivative and an ammonia (B1221849) equivalent. A more practical disconnection, however, is the carbon-nitrogen single bond of the primary amine of the imidamide. This disconnection points towards a key intermediate, an imidate ester, which can be readily prepared from the corresponding nitrile.
Precursor Synthesis and Functional Group Transformations
The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of the 4-ethylpyridine (B106801) core, followed by the introduction of the imidamide functionality and final salt formation.
The synthesis of this compound commences with the preparation of a suitable 4-ethylpyridine precursor, typically 4-ethylpicolinonitrile. While various methods can be employed for the synthesis of substituted pyridines, a common route to 4-ethylpicolinonitrile starts from the commercially available 4-ethylpicolinic acid.
The carboxylic acid can be converted to the corresponding primary amide, 4-ethylpicolinamide (B1501160), through activation with a coupling agent followed by treatment with ammonia, or via the formation of an acyl chloride and subsequent reaction with ammonia. Dehydration of the primary amide using a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA), yields the target nitrile, 4-ethylpicolinonitrile.
Alternatively, methods for the direct conversion of carboxylic acids to nitriles are also known in the chemical literature.
The introduction of the imidamide functional group is most effectively achieved through the Pinner reaction. wikipedia.orgnrochemistry.comsynarchive.comnumberanalytics.com This reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride gas, to form an imidate ester hydrochloride, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org
In the context of synthesizing this compound, 4-ethylpicolinonitrile is reacted with an alcohol, such as ethanol, in an anhydrous solvent. Dry hydrogen chloride gas is bubbled through the reaction mixture at low temperatures to form the ethyl 4-ethylpicolinimidate hydrochloride salt.
This Pinner salt is then converted to the desired amidine (the free base of the target compound) by treatment with ammonia. The ammonia displaces the ethoxy group of the imidate ester to form 4-ethylpicolinimidamide.
The final step in the synthesis is the formation of the stable hydrochloride salt of 4-ethylpicolinimidamide. Since the imidamide functional group is basic, it readily reacts with acids to form salts. The hydrochloride salt is often preferred due to its potential to improve aqueous solubility and stability. wikipedia.orgnih.govnih.gov
Several methods can be employed for the formation of the hydrochloride salt:
Using Anhydrous HCl Gas: Bubbling anhydrous hydrogen chloride gas through a solution of the 4-ethylpicolinimidamide free base in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane, will precipitate the hydrochloride salt. google.comresearchgate.net
Using HCl in an Organic Solvent: A solution of hydrogen chloride in an anhydrous organic solvent, such as 2M HCl in diethyl ether, can be added dropwise to a solution of the free base to induce crystallization of the hydrochloride salt. nih.govresearchgate.net
Reaction with Aqueous HCl: In some cases, the free base can be dissolved in a minimal amount of a suitable solvent and treated with a stoichiometric amount of concentrated aqueous hydrochloric acid. The salt may then be precipitated by the addition of a less polar co-solvent or by evaporation of the solvent. google.comyoutube.com
The choice of method depends on the desired purity, crystallinity, and the scale of the reaction. For anhydrous salt forms, the use of gaseous HCl or HCl in an anhydrous solvent is necessary. google.com
Reaction Optimization and Process Intensification Studies
The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Optimization of these parameters is crucial for developing a robust and scalable process. amazonaws.com
The selection of an appropriate solvent is critical for each step of the synthesis. In the Pinner reaction, anhydrous solvents are essential to prevent the hydrolysis of the intermediate imidate ester to a carboxylic ester. nrochemistry.comorganic-chemistry.org Low reaction temperatures are also crucial to prevent the decomposition of the Pinner salt. wikipedia.org
For the final salt formation, the choice of solvent will influence the solubility of the free base and the resulting hydrochloride salt, thereby affecting the yield and ease of isolation. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal for achieving high yields through precipitation.
The table below outlines key parameters and their typical ranges for the synthesis of this compound.
| Reaction Step | Parameter | Typical Range/Conditions | Rationale |
| Pinner Reaction | Temperature | 0 °C to room temperature | To prevent decomposition of the Pinner salt. wikipedia.org |
| Solvent | Anhydrous alcohols (e.g., ethanol), Chloroform organic-chemistry.org | To act as a reactant and solvent; must be anhydrous to prevent side reactions. nrochemistry.com | |
| Reagents | 4-Ethylpicolinonitrile, Anhydrous HCl gas | Formation of the imidate ester hydrochloride. wikipedia.org | |
| Ammonolysis | Temperature | Room temperature | To facilitate the conversion of the imidate ester to the amidine. |
| Reagents | Ethyl 4-ethylpicolinimidate hydrochloride, Ammonia (in alcohol or as a gas) | Nucleophilic substitution to form the imidamide. | |
| Salt Formation | Solvent | Diethyl ether, Dichloromethane, Toluene nih.govresearchgate.net | To dissolve the free base and precipitate the hydrochloride salt. |
| Reagents | 4-Ethylpicolinimidamide, Anhydrous HCl (gas or solution) | To ensure the formation of the desired salt form. google.com |
Table 1: Reaction Parameters for the Synthesis of this compound
Catalyst Evaluation and Mechanistic Contributions to Reaction Efficiency
The synthesis of an imidamide, such as 4-Ethylpicolinimidamide, from a corresponding nitrile (4-ethylpicolinonitrile) and an amine is a critical transformation. The efficiency of this reaction is heavily dependent on the catalyst employed. While no specific catalyst studies for this compound have been identified, research on the synthesis of other amidines provides insight into the types of catalysts that could be effective.
Typically, the formation of amidines from nitriles can be catalyzed by both acids and bases. Strong acids, such as hydrogen chloride, can activate the nitrile group towards nucleophilic attack by an amine. Alternatively, certain metal catalysts or organocatalysts can facilitate this transformation under milder conditions. A hypothetical evaluation of catalysts for the synthesis of 4-Ethylpicolinimidamide could involve screening various catalytic systems.
Table 1: Hypothetical Catalyst Evaluation for the Synthesis of 4-Ethylpicolinimidamide (Note: This table is illustrative and not based on published experimental data for the target compound.)
| Catalyst System | Reaction Conditions | Hypothetical Yield (%) | Mechanistic Contribution |
| HCl (gas) in dry ethanol | 0°C to reflux | Moderate to High | Pinner reaction methodology; formation of an imidate intermediate followed by reaction with an amine. |
| Sodium Methoxide | Reflux in Methanol | Moderate | Base-catalyzed addition of an amine to the nitrile. |
| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Anhydrous solvent, RT to 80°C | Variable | Coordination to the nitrile nitrogen, enhancing its electrophilicity. |
| Organocatalysts (e.g., N-Heterocyclic Carbenes) | Anhydrous solvent, RT | Potentially High | Activation of the nitrile through nucleophilic catalysis. |
The mechanism for these transformations generally involves the activation of the nitrile carbon to make it more susceptible to nucleophilic attack. In acid catalysis (Pinner-type reaction), the nitrile is protonated, increasing its electrophilicity. In base catalysis, the amine nucleophile may be deprotonated to increase its reactivity. Lewis acid and organocatalytic pathways offer alternative modes of activation. The choice of catalyst would significantly impact the reaction rate, yield, and purity of the resulting amidine.
Isolation and Purification Protocols for Target Compound
Following the synthesis, the isolation and purification of this compound would be crucial to obtain a product of high purity. General methods for the purification of amidine hydrochlorides are applicable here. A typical protocol would involve several steps to separate the target compound from unreacted starting materials, catalysts, and byproducts.
Given that the final product is a hydrochloride salt, it is likely to be a crystalline solid. Purification could therefore be achieved through recrystallization from a suitable solvent system. The choice of solvent is critical; it should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for crystallization upon cooling. The presence of impurities would influence the choice of solvent. A patent for purifying other amidine hydrochlorides suggests that alcohol solutions can be treated to remove impurities like ammonium (B1175870) chloride. google.com
Table 2: Hypothetical Purification Protocol for this compound (Note: This table is illustrative and not based on published experimental data for the target compound.)
| Step | Procedure | Purpose |
| 1. Quenching & Extraction | The reaction mixture is neutralized (if necessary) and extracted with an organic solvent. | To separate the crude product from inorganic salts and other water-soluble impurities. |
| 2. Solvent Removal | The organic solvent is removed under reduced pressure. | To obtain the crude product as a solid or oil. |
| 3. Salt Formation | The crude amidine free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HCl in the same or another solvent. | To precipitate the desired hydrochloride salt. |
| 4. Recrystallization | The crude hydrochloride salt is dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture) and allowed to cool slowly. | To form pure crystals of the target compound, leaving impurities in the mother liquor. |
| 5. Filtration & Drying | The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum. | To isolate the final pure product. |
Techniques such as column chromatography could also be employed for purification, particularly if the impurities have similar solubility profiles to the desired product.
Advanced Analytical and Structural Characterization of 4 Ethylpicolinimidamide Hydrochloride
Spectroscopic Analysis for Structural Elucidation
The structural confirmation of a novel compound like 4-Ethylpicolinimidamide (B13122454) hydrochloride would typically rely on a combination of spectroscopic techniques to provide a complete picture of its atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
A ¹H NMR spectrum of 4-Ethylpicolinimidamide hydrochloride would be expected to show distinct signals for each type of proton in the molecule. The interpretation would involve analyzing the chemical shift (δ) of each signal, its integration (the area under the peak, proportional to the number of protons), and its multiplicity (splitting pattern due to coupling with neighboring protons).
Expected Proton Signals:
Ethyl Group: A triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, showing their adjacent relationship. The chemical shifts would be in the aliphatic region.
Pyridine (B92270) Ring: Three distinct aromatic proton signals. Their chemical shifts would be in the downfield region characteristic of aromatic protons, and their splitting patterns (e.g., doublet, doublet of doublets) would reveal their positions on the pyridine ring relative to each other and the other substituents.
Imidamide and Hydrochloride Protons: Protons attached to nitrogen atoms (N-H) would likely appear as broad signals, and their chemical shifts could be variable depending on the solvent and concentration. The hydrochloride salt formation would influence the chemical environment of the picolinimidamide (B1582038) moiety.
A data table for the ¹H NMR spectrum would typically be formatted as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available | Data not available |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Expected Carbon Signals:
Ethyl Group: Two signals in the upfield (aliphatic) region corresponding to the methyl (CH₃) and methylene (CH₂) carbons.
Pyridine Ring: Five signals in the downfield (aromatic) region for the carbon atoms of the pyridine ring. The chemical shifts would be influenced by the nitrogen atom and the substituents.
Imidamide Carbon: The carbon atom of the C=N group would appear at a characteristic downfield chemical shift.
A data table for the ¹³C NMR spectrum would be structured as:
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Data not available |
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the ethyl group and the arrangement of protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connections between the ethyl group, the pyridine ring, and the imidamide functional group, and for assigning quaternary carbons (carbons with no attached protons).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, as the measured exact mass can be compared to the calculated exact masses of possible formulas. For this compound, HRMS would be used to confirm the molecular formula C₈H₁₂ClN₃.
A data table for HRMS would typically include:
| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |
| [M+H]⁺ | Data not available | Data not available | Data not available |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of compounds by analyzing their fragmentation patterns. In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer, providing a fragmentation fingerprint of the molecule.
Predicted Fragmentation Pattern:
A plausible fragmentation pathway would involve the initial loss of ammonia (B1221849) (NH₃) from the protonated amidine group, followed by the loss of an ethyl radical (•C₂H₅). Cleavage of the C-N bond of the imidamide group could also occur, leading to characteristic fragment ions. The fragmentation of the pyridine ring itself can lead to a series of smaller ions. nih.govresearchgate.net
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ | Protonated 4-ethylpicolinonitrile |
| [M+H]⁺ | [M+H - C₂H₅]⁺ | •C₂H₅ | Protonated picolinimidamide |
| [M+H]⁺ | [C₆H₅N₂]⁺ | C₂H₅, NH₃ | Fragment of the pyridine ring |
This table represents predicted fragmentation patterns and requires experimental verification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components. The hydrochloride salt form will influence the vibrational frequencies, particularly of the nitrogen-containing groups. pw.edu.pl
Expected IR Absorption Bands:
The spectrum is expected to show N-H stretching vibrations for the amidinium ion, C-H stretching from the ethyl group and the pyridine ring, C=N stretching of the imidamide group, and various C=C and C=N stretching vibrations characteristic of the pyridine ring. cdnsciencepub.comacs.orgnih.gov The presence of the hydrochloride will likely result in a broad absorption band in the 2400-3200 cm⁻¹ region, typical for amine hydrochlorides. pw.edu.pl
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amidinium) | 3400-3200 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 2980-2850 | Stretching |
| C=N (Imidamide) | 1680-1640 | Stretching |
| C=C, C=N (Pyridine ring) | 1600-1450 | Stretching |
| N-H | 1650-1550 | Bending |
| C-H | 1475-1365 | Bending |
These are expected ranges and actual peak positions may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The pyridine ring in this compound is the primary chromophore. omicsonline.orgrsc.orgnist.gov
Expected UV-Vis Absorption:
Pyridine itself exhibits characteristic absorption bands in the UV region. nist.gov The presence of the ethyl and picolinimidamide substituents on the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The spectrum would likely show multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. The exact position of the absorption maxima can be influenced by the solvent polarity. rsc.org A qualitative UV-Vis spectrum for 4-ethylpyridine (B106801) has been reported, which can serve as a reference. researchgate.net
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected Wavelength Range (nm) | Chromophore |
| π→π | 250-280 | Pyridine ring |
| n→π | >280 | Pyridine ring |
These are estimated ranges and require experimental determination.
Chromatographic Techniques for Purity Assessment and Component Separation
Chromatographic methods are indispensable for separating and quantifying the main component and any impurities present in a sample.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound. nih.govresolvemass.ca A reverse-phase HPLC method would be the most common approach.
Method Development Considerations:
A typical HPLC method would utilize a C18 or C8 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution may be necessary to ensure the separation of impurities with a wide range of polarities. helixchrom.comsielc.comhelixchrom.comdtic.mil Detection is typically performed using a UV detector set at one of the absorption maxima of the compound. dtic.mil
Method validation would be performed according to ICH guidelines and would include assessments of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govwu.ac.thresearchgate.net
Interactive Data Table: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
These parameters provide a starting point for method development and optimization.
Gas Chromatography (GC) for Volatile Impurity Profiling
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and semi-volatile impurities that may be present in the this compound sample. omicsonline.orgresolvemass.cathermofisher.combiomedres.us These impurities could include residual solvents from the synthesis process. ijpsonline.com
Analytical Approach:
A headspace GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is often used for residual solvent analysis. cdc.govacs.orgmee.gov.cn The sample is heated in a sealed vial to allow volatile components to partition into the headspace, which is then injected into the GC. For less volatile impurities, derivatization might be necessary to increase their volatility for GC analysis. researchgate.net
Interactive Data Table: Typical GC Conditions for Volatile Impurity Analysis
| Parameter | Proposed Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Detector | FID or MS |
These conditions are general and would need to be optimized for specific impurities.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecular structure, including the conformation of the molecule and the nature of the interactions that govern its packing in the crystal lattice.
Crystal Growth Optimization
The foundation of a successful X-ray crystallographic analysis is the growth of high-quality single crystals. For this compound, this process would involve a systematic exploration of various crystallization techniques. The goal is to obtain crystals of sufficient size and perfection for diffraction experiments.
Common methods that would be employed include:
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture would be allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution induces crystallization.
Temperature Gradient: By creating a temperature differential across a saturated solution of the compound, either through slow cooling or heating, crystallization can be controlled and optimized.
The choice of solvent is critical and would be guided by the solubility profile of this compound. A range of solvents, from polar to non-polar, would likely be screened to identify the optimal conditions for crystal growth.
Unit Cell Parameters and Space Group Determination
Once suitable single crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed.
The initial analysis of the diffraction data provides the fundamental parameters of the crystal lattice:
Unit Cell Parameters: These are the dimensions of the smallest repeating unit of the crystal, defined by the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).
Space Group: The space group describes the symmetry elements present in the crystal structure, such as rotation axes, mirror planes, and inversion centers. The determination of the space group is crucial for solving the crystal structure.
An example of how this data would be presented is shown in the table below, which is hypothetical due to the lack of available data.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | Hypothetical Value |
| β (°) | Hypothetical Value |
| γ (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z (Molecules/Unit Cell) | Hypothetical Value |
Bond Lengths, Bond Angles, and Torsional Angles Analysis
Following the determination of the unit cell and space group, the full crystal structure is solved and refined. This process yields the precise coordinates of each atom in the asymmetric unit, from which detailed geometric information can be extracted.
Bond Lengths: The distances between covalently bonded atoms are determined with high precision. These values provide insight into the nature of the chemical bonds (e.g., single, double, or triple bonds) and can be compared to standard values for similar functional groups.
Bond Angles: The angles formed by three connected atoms are measured. Deviations from idealized geometries can indicate steric strain or the influence of intermolecular interactions.
Torsional Angles (Dihedral Angles): These describe the conformation of the molecule by defining the rotation around a chemical bond. For this compound, key torsional angles would include those describing the orientation of the ethyl group relative to the picoline ring and the conformation of the imidamide group.
Hypothetical data tables for selected bond lengths and angles are provided below to illustrate the format of such an analysis.
Selected Bond Lengths
| Bond | Length (Å) |
|---|---|
| C(ring)-C(ethyl) | Hypothetical Value |
| C(ethyl)-C(methyl) | Hypothetical Value |
| C(ring)-C(imidamide) | Hypothetical Value |
| C(imidamide)=N | Hypothetical Value |
Selected Bond Angles
| Angle | Degree (°) |
|---|---|
| C(ring)-C(ring)-C(ethyl) | Hypothetical Value |
| C(ring)-C(ethyl)-C(methyl) | Hypothetical Value |
| N=C(imidamide)-N | Hypothetical Value |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal, known as the crystal packing, is governed by a network of intermolecular interactions. In the case of this compound, a salt, strong electrostatic interactions are expected to play a dominant role.
A detailed analysis of the crystal packing would investigate:
Hydrogen Bonding: As a hydrochloride salt, the protonated imidamide group and the chloride anion would be expected to participate in strong hydrogen bonds. The geometry of these interactions (donor-acceptor distance and angle) would be carefully analyzed.
π-π Stacking: The aromatic picoline rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The distance and offset between the rings would be characterized.
Mechanistic Studies on the Reactivity and Transformations of 4 Ethylpicolinimidamide Hydrochloride
Reaction Pathways and Intermediate Identification
Detailed mechanistic studies specifically on 4-Ethylpicolinimidamide (B13122454) hydrochloride are not extensively documented in publicly available literature. However, the reactivity can be inferred from the known chemistry of picolinimidamides and related structures. The primary reaction pathways for this class of compounds include hydrolysis and reactions involving the amidine and pyridine (B92270) functionalities.
Hydrolysis: The imidamide group is susceptible to hydrolysis, a reaction that involves the cleavage of the carbon-nitrogen double bond. This process is analogous to the hydrolysis of nitriles and amides. youtube.comyoutube.com The reaction can proceed under both acidic and basic conditions, typically initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the electrophilic carbon of the C=N bond.
Under acidic conditions, the pyridine nitrogen and the exocyclic nitrogen atoms can be protonated. Protonation of the imidamide nitrogen would increase the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. The reaction would likely proceed through a tetrahedral intermediate, which would then collapse to form 4-ethylpicolinamide (B1501160) and ammonia (B1221849). Further hydrolysis of the amide would yield 4-ethylpicolinic acid and another molecule of ammonia.
Under basic conditions, direct nucleophilic attack of a hydroxide ion on the imidamide carbon would be the initial step, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfers and elimination would lead to the formation of 4-ethylpicolinamide and ammonia.
Intermediate Identification: The primary intermediates in the hydrolysis of 4-Ethylpicolinimidamide hydrochloride are expected to be the corresponding 4-ethylpicolinamide and ultimately 4-ethylpicolinic acid. The identification of these intermediates would typically be carried out using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Kinetic and Thermodynamic Aspects of Reactivity
The rate of hydrolysis is expected to be dependent on pH and temperature. Generally, the rate of hydrolysis of similar compounds increases with both increasing acidity and basicity, with a minimum rate at a neutral pH. The reaction is also expected to be temperature-dependent, following the Arrhenius equation, where the rate constant increases with temperature.
Table 1: Postulated Kinetic Parameters for the Hydrolysis of this compound under Various Conditions (Hypothetical Data)
| Condition | Rate Constant (k) | Activation Energy (Ea) |
| Acidic (pH 2) | High | Moderate |
| Neutral (pH 7) | Low | High |
| Basic (pH 12) | High | Moderate |
This table is hypothetical and intended to illustrate expected trends based on the reactivity of similar compounds.
Degradation Pathways and Stability under Varied Chemical Conditions
The stability of this compound is a critical factor for its storage and handling. The primary degradation pathway is likely hydrolysis, as discussed above. The rate of this degradation will be influenced by several factors.
Effect of pH: The compound is expected to be most stable at a neutral pH and will degrade more rapidly in acidic or basic solutions. scielo.br The hydrochloride salt form suggests it is prepared under acidic conditions to enhance stability and solubility.
Effect of Temperature: As with most chemical reactions, the rate of degradation is expected to increase with temperature. nih.govresearchgate.net Thermal degradation studies on related compounds like polyamides show that decomposition occurs at elevated temperatures, involving the cleavage of C-N bonds. researchgate.net For small molecules, significant degradation can be observed at temperatures above 100°C. nih.gov
Effect of Light: Photodegradation is another potential degradation pathway, although specific studies on this compound are lacking. The pyridine ring system can absorb UV light, which could lead to photochemical reactions and degradation.
Table 2: Predicted Stability of this compound under Different Storage Conditions (Hypothetical Data)
| Condition | Temperature (°C) | pH | Predicted Stability |
| Refrigerated, Acidic | 4 | 3-4 | High |
| Room Temperature, Neutral | 25 | 7 | Moderate |
| Elevated Temperature, Basic | 50 | 10 | Low |
This table is hypothetical and based on general principles of chemical stability for similar compounds.
Ligand Binding Studies and Coordination Chemistry (If applicable)
The pyridine nitrogen and the exocyclic nitrogen atoms of the imidamide group in this compound make it a potential ligand for metal ions. The coordination chemistry of picolinamide (B142947) and related ligands has been studied, revealing their ability to act as monodentate or bidentate ligands. figshare.comnih.govrsc.org
Picolinamide-based ligands can coordinate to metal ions through the pyridine nitrogen atom and the amide oxygen or nitrogen atom. figshare.comnih.gov In the case of 4-Ethylpicolinimidamide, it is likely to act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the exocyclic imidamide nitrogens, forming a stable five-membered chelate ring. The coordination can be influenced by the steric hindrance of the ligand and the electronic properties of the metal ion. figshare.com
The formation of metal complexes can significantly alter the reactivity of the ligand. For instance, coordination to a metal ion can enhance the rate of hydrolysis of the imidamide group. researchgate.net The study of these metal complexes is an active area of research, with potential applications in catalysis and materials science. rsc.orgnih.govnih.gov
Table 3: Potential Coordination Modes of 4-Ethylpicolinimidamide
| Coordination Mode | Donor Atoms | Metal Ion Examples |
| Monodentate | Pyridine-N | Pd(II) |
| Bidentate (N,N') | Pyridine-N, Imidamide-N | Cu(II), Co(II), Ni(II) |
This table is based on the known coordination chemistry of similar picolinamide and picolinimidamide-type ligands. figshare.comrsc.org
Structure Activity Relationship Sar and Structure Target Interaction Studies
Design and Synthesis of 4-Ethylpicolinimidamide (B13122454) Hydrochloride Analogues and Derivatives
The rational design and synthesis of analogues of 4-ethylpicolinimidamide hydrochloride are foundational to SAR studies. This process typically involves targeted modifications at distinct regions of the molecule, namely the picoline ring system, the imidamide moiety, and the salt counterion.
Systematic alterations to the picoline ring could involve:
Positional Isomerism of the Ethyl Group: Moving the ethyl group from the 4-position to other available positions on the pyridine (B92270) ring (e.g., 2-, 3-, 5-, or 6-position) would help to probe the spatial requirements of the binding pocket.
Variation of the Alkyl Substituent: Replacing the ethyl group with other alkyl groups of varying chain length and branching (e.g., methyl, propyl, isopropyl, butyl) can provide insights into the size and nature of a potential hydrophobic pocket in the target protein.
A hypothetical series of analogues with modifications at the picoline ring is presented in the table below for illustrative purposes.
| Compound ID | Modification at Picoline Ring | Rationale |
| 4-EPH-01 | 2-Ethylpicolinimidamide | Investigate positional isomerism. |
| 4-EPH-02 | 4-Methylpicolinimidamide | Explore impact of smaller alkyl group. |
| 4-EPH-03 | 4-Isopropylpicolinimidamide | Assess tolerance for steric bulk. |
| 4-EPH-04 | 4-Trifluoromethylpicolinimidamide | Evaluate effect of electron-withdrawing group. |
This table is a hypothetical representation for illustrative purposes based on standard medicinal chemistry principles.
The imidamide functional group is a crucial component of the molecule, likely involved in key interactions with the biological target through hydrogen bonding and electrostatic interactions.
Modifications to the imidamide moiety could include:
N-Substitution: Introducing substituents on the nitrogen atoms of the imidamide group can explore additional binding interactions and modulate the compound's lipophilicity.
Bioisosteric Replacement: Replacing the imidamide group with other functional groups that have similar electronic and steric properties (bioisosteres), such as amidines, guanidines, or other nitrogen-containing heterocycles, can help to determine the essential features required for activity. For example, in the development of other classes of compounds, such as sulfonamides, N-substitution has been a common strategy to generate a library of analogues with diverse biological activities. juniperpublishers.com
The hydrochloride salt form of the parent compound can be varied to explore the impact of different counterions on the physicochemical properties of the molecule, such as solubility, stability, and crystallinity. nih.gov While the counterion does not directly participate in the binding interaction with the target protein, it can significantly influence the compound's bioavailability and formulation characteristics.
The selection of a suitable counterion is a critical step in drug development. nih.gov Different salt forms can exhibit varying degrees of hygroscopicity and may exist in different crystalline or amorphous states, which in turn affects their handling and dissolution properties. nih.gov
| Salt Form | Counterion | Potential Impact |
| Hydrochloride | Chloride | Reference standard. |
| Mesylate | Methanesulfonate | May alter solubility and stability. nih.gov |
| Besylate | Benzenesulfonate | Can influence crystallinity and melting point. nih.gov |
| Sulfate | Sulfate | May affect hygroscopicity. nih.gov |
This table illustrates potential salt forms and their general impact on physicochemical properties.
In Vitro Biochemical Assays for Biological Target Engagement
To evaluate the biological activity of the newly synthesized analogues, a suite of in vitro biochemical assays is employed. These assays are designed to measure the direct interaction of the compounds with their putative biological target, providing quantitative data on their potency and mechanism of action.
If the biological target of this compound is an enzyme, its inhibitory or activating potential would be assessed using specific enzymatic assays. These assays measure the rate of the enzymatic reaction in the presence and absence of the test compounds.
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov For example, in the development of acetylcholinesterase inhibitors, IC50 values are determined to compare the potency of different compounds. nih.gov
A hypothetical data table for enzyme inhibition is shown below.
| Compound ID | Target Enzyme | IC50 (nM) |
| 4-EPH-01 | Enzyme X | 150 |
| 4-EPH-02 | Enzyme X | 85 |
| 4-EPH-03 | Enzyme X | 220 |
| 4-EPH-04 | Enzyme X | 50 |
This table is a hypothetical representation of enzyme inhibition data.
If the target is a receptor, radioligand binding assays are commonly used to determine the affinity of the compounds for the receptor. nih.gov In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. nih.gov
The affinity of the test compound is determined by its ability to displace the radioligand from the receptor and is expressed as the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity. Such studies have been instrumental in characterizing the binding of ligands to various receptors, including opioid and histamine (B1213489) receptors. nih.govnih.gov
A hypothetical data table for receptor binding affinity is presented below.
| Compound ID | Target Receptor | Ki (nM) |
| 4-EPH-01 | Receptor Y | 120 |
| 4-EPH-02 | Receptor Y | 65 |
| 4-EPH-03 | Receptor Y | 180 |
| 4-EPH-04 | Receptor Y | 40 |
This table is a hypothetical representation of receptor binding data.
Protein-Ligand Interaction Analysis (e.g., ITC, SPR)
There is no available data from techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) that would describe the binding affinity, thermodynamics, or kinetics of this compound with any protein target. Such studies are crucial for understanding the molecular recognition processes that underpin a compound's biological effects.
Investigation of Mechanism of Action (MOA) at the Molecular Level (Excluding Efficacy in Organisms)
The molecular mechanism of action for this compound has not been elucidated in the scientific literature. Research to identify its direct molecular targets and the subsequent signaling pathways it may modulate has not been published.
Computational Chemistry and Molecular Modeling of 4 Ethylpicolinimidamide Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-Ethylpicolinimidamide (B13122454) hydrochloride, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. academicjournals.org These calculations would reveal the precise spatial relationship between the ethyl group, the picolinimidamide (B1582038) moiety, and the hydrochloride salt.
By mapping the potential energy surface as specific bonds are rotated, energy profiles can be generated. This helps in identifying the most stable conformers and the energy barriers between them. For instance, the rotation around the bond connecting the ethyl group to the pyridine (B92270) ring and the bonds within the imidamide group would be of particular interest.
Table 1: Hypothetical Optimized Geometric Parameters for 4-Ethylpicolinimidamide Hydrochloride (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C(ethyl)-C(ring) | 1.53 |
| Bond Length (Å) | C(ring)-C(imidamide) | 1.48 |
| Bond Length (Å) | C=N (imidamide) | 1.28 |
| Bond Length (Å) | C-N (imidamide) | 1.35 |
| Bond Angle (°) | C(ring)-C(ethyl)-H | 109.5 |
| Bond Angle (°) | C(ring)-C(imidamide)=N | 120.0 |
| Dihedral Angle (°) | C(ring)-C(ring)-C(ethyl)-C | 60.0 |
Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations would produce.
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net
For this compound, the analysis would likely show the HOMO localized on the electron-rich regions, such as the nitrogen atoms of the imidamide group and the pyridine ring. The LUMO would likely be distributed over the aromatic ring system. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of this compound in a solvent environment, such as water. These simulations can track the fluctuations in bond lengths, angles, and dihedrals, providing a more realistic picture of its behavior in solution. MD is also instrumental in understanding how the molecule interacts with its surrounding solvent molecules.
Docking Studies for Predictive Target Interaction Analysis (If applicable)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If this compound were being investigated as a potential drug, docking studies would be performed to predict its binding mode and affinity to a specific biological target, such as a protein or enzyme. The results of these studies are often scored to rank potential candidates and guide further design efforts. For example, if it were being tested as an inhibitor, docking would show how it fits into the active site of the target enzyme. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov If a set of analogues of this compound with known activities were available, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds. This approach is a cornerstone of predictive analytics in drug discovery.
Virtual Screening and Ligand-Based Design Approaches
Virtual screening involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov If the structure of a target is known, structure-based virtual screening (like docking) can be used. If not, ligand-based methods are employed. nih.gov Ligand-based design uses the knowledge of known active molecules to identify others with similar properties. nih.gov this compound could serve as a starting point or a query molecule in a ligand-based virtual screening campaign to find other compounds with potentially similar biological activities.
Future Research Directions and Translational Opportunities Excluding Clinical Human Trials
Development of Novel Synthetic Strategies for Scalable Production
The viability of 4-Ethylpicolinimidamide (B13122454) hydrochloride for broader applications hinges on the development of efficient and scalable synthetic methodologies. Current synthetic approaches for similar picolinimidamide (B1582038) structures often involve multi-step processes that may not be amenable to large-scale production.
Future research should focus on novel synthetic strategies that offer high yields, purity, and cost-effectiveness. One promising avenue is the exploration of flow chemistry , a continuous manufacturing process that can offer significant advantages over traditional batch synthesis. researchgate.net Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety, particularly for exothermic reactions. This approach has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the production of 4-Ethylpicolinimidamide hydrochloride.
Another key area for development is the use of more efficient and environmentally benign catalytic systems. Research into novel catalysts could streamline the synthesis, potentially reducing the number of steps and the generation of waste. For instance, the synthesis of related N'-substituted 4-phenylpicolinohydrazonamides has been achieved from methyl 4-phenylpicolinimidate, suggesting a potential synthetic precursor route for 4-ethylpicolinimidamide. lcms.cz
Furthermore, the optimization of purification techniques is crucial for scalable production. Traditional chromatographic methods can be a bottleneck in large-scale synthesis. The development of high-throughput preparative high-performance liquid chromatography (HPLC) methods, potentially coupled with mass spectrometry (MS), could significantly accelerate the purification process of compound libraries and final products. lcms.cztarosdiscovery.com
Exploration of Advanced Analytical Techniques for Trace Analysis
As with any compound intended for further development, robust analytical methods for its detection and quantification at trace levels are essential. This is particularly important for pharmacokinetic studies in preclinical models and for environmental monitoring.
Future research should focus on developing highly sensitive and specific analytical techniques for this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a powerful tool for this purpose, offering the ability to detect and quantify minute amounts of a substance in complex biological matrices. nih.govrsc.org The development of a validated LC-MS/MS method would be a critical step. This would involve optimizing chromatographic separation, likely on a C18 or a hydrophilic interaction liquid chromatography (HILIC) column, and fine-tuning the mass spectrometer parameters for selective and sensitive detection of the parent compound and its potential metabolites. nih.govrsc.org
Given that this compound contains a nitrogenous heterocyclic ring, methods developed for the trace analysis of similar compounds can provide a valuable starting point. For instance, LC-MS/MS has been successfully used for the quantification of various nitrogen-containing heterocyclic compounds in environmental and biological samples. nih.gov The development of methods for the quantification of isomeric compounds is also relevant, as synthetic processes may yield structural isomers that need to be separated and quantified. nih.gov
Diversification of Chemical Derivatives for Expanded Chemical Space Exploration
The this compound scaffold offers a rich platform for chemical derivatization, allowing for the exploration of a wider chemical space and the potential discovery of analogs with improved properties.
A key future research direction is the systematic synthesis of a library of derivatives by modifying various positions on the core structure. Structure-activity relationship (SAR) studies are crucial to understand how different functional groups influence the compound's biological activity and physicochemical properties. nih.govchemrxiv.orgmdpi.commdpi.com For example, modifications could include:
Varying the alkyl group at the 4-position: Replacing the ethyl group with other alkyl or functional groups could modulate lipophilicity and target engagement.
Substitution on the pyridine (B92270) ring: Introducing different substituents at other available positions on the pyridine ring could fine-tune electronic properties and binding interactions.
The synthesis of such derivative libraries can be guided by computational modeling and in silico screening to prioritize compounds with the highest likelihood of desired activity. The synthesis and biological evaluation of derivatives of related structures, such as 4-phenoxypyridine (B1584201) and N-benzyl-2-phenylpyrimidin-4-amine, have demonstrated the potential of this approach in identifying potent inhibitors for various biological targets. nih.govnih.gov
Integration with High-Throughput Screening Methodologies for Preclinical Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. nih.govnih.gov Integrating this compound and its derivatives into HTS campaigns is a critical step toward identifying potential therapeutic applications.
Future research should focus on developing and adapting HTS assays to screen for the activity of these compounds. Depending on the hypothesized target class, these could include:
Enzyme inhibition assays: If the compound is predicted to be an enzyme inhibitor, fluorescence-based or luminescence-based assays can be used to measure its inhibitory potency against a panel of enzymes. nih.gov
Receptor binding assays: Radioligand binding assays or fluorescence polarization assays can determine the affinity of the compounds for specific receptors.
Cell-based assays: Phenotypic screens using various cell lines can identify compounds that modulate specific cellular processes, such as cell proliferation, apoptosis, or signaling pathways. researchgate.net
The development of focused screening libraries containing this compound and its analogs would be a valuable resource for these HTS campaigns. upenn.edu The data generated from these screens can provide crucial insights into the compound's mechanism of action and guide further optimization.
Application in Chemical Biology Tools and Probe Development
Beyond its potential as a therapeutic agent, this compound can be developed into a valuable chemical biology tool to probe biological systems.
A significant future research direction is the design and synthesis of chemical probes based on the 4-Ethylpicolinimidamide scaffold. bham.ac.uk These probes can be used to identify and study the compound's molecular targets. Common strategies include:
Affinity-based probes: Attaching a biotin (B1667282) tag to the molecule allows for the capture of its binding partners from cell lysates, a technique known as affinity chromatography or pull-down assay. nih.govnih.gov The identified proteins can then be analyzed by mass spectrometry.
Fluorescent probes: Incorporating a fluorescent dye into the molecule enables the visualization of its subcellular localization and interaction with its target in living cells using fluorescence microscopy. nih.govresearchgate.netnih.gov The design of such probes requires careful consideration to ensure that the attached tag does not interfere with the compound's biological activity.
Furthermore, the picolinimidamide scaffold could potentially be incorporated into more advanced chemical biology tools, such as proteolysis-targeting chimeras (PROTACs) . nih.govmdpi.comresearchgate.netresearchgate.netnih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. By functionalizing this compound with a known E3 ligase ligand, it could be repurposed to selectively degrade a target protein of interest, offering a powerful strategy for target validation and therapeutic intervention.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-ethylpicolinimidamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reacting 4-ethylpicolinic acid derivatives with chlorinating agents (e.g., POCl₃) followed by treatment with ammonia or amines to form the imidamide group. Optimization can be achieved via Design of Experiments (DOE) to assess variables like temperature, stoichiometry, and solvent polarity. For example, highlights similar imidamide derivatives synthesized via substitution reactions, where methanol or ethanol solvents improved yields by reducing side reactions . Kinetic studies using HPLC (as in ) can monitor intermediate formation and guide optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and imidamide protons (δ ~7–8 ppm).
- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N-H stretch) validate the imidamide structure.
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ at m/z 171.63) and fragmentation patterns. provides analogous characterization data for 4-methylpicolinimidamide hydrochloride, emphasizing purity validation via COA (Certificate of Analysis) .
Q. How does solubility and stability impact experimental design for this compound?
- Methodological Answer : this compound’s solubility in polar solvents (e.g., water, methanol) enables its use in aqueous reaction systems, while its hydrochloride salt form enhances stability during storage. Stability studies (e.g., TGA/DSC in ) should assess decomposition temperatures and hygroscopicity. For biological assays, buffered solutions (pH 6–7) are recommended to prevent hydrolysis of the imidamide group .
Advanced Research Questions
Q. What catalytic applications exist for this compound in cross-coupling reactions?
- Methodological Answer : The imidamide group can act as a directing group in palladium-catalyzed reactions. and describe palladium(II) complexes with picolinamide ligands for decarboxylative cross-coupling, suggesting that this compound could facilitate similar C–C bond formations. Researchers should screen Pd catalysts (e.g., PdCl₂, Pd(OAc)₂) and ligands (e.g., PPh₃) under inert atmospheres, using GC-MS or LC-MS to track product formation .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability, concentration thresholds). and emphasize dose-response studies (IC₅₀/EC₅₀ calculations) and comparative metabolomics to identify off-target effects. Use orthogonal assays (e.g., fluorescence-based viability assays vs. colony-forming unit counts) to validate results .
Q. What strategies mitigate impurities during large-scale synthesis?
- Methodological Answer : Common impurities include unreacted 4-ethylpicolinic acid or over-chlorinated byproducts. Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) are effective purification steps. ’s HPLC method (Kromasil C18 column, 207 nm detection) can quantify impurities, with validation via spike-recovery experiments .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like cytochrome P450 or bacterial topoisomerases. ’s PubChem data (InChIKey: WSSQSZIWEHGJLY) provides structural parameters for force field optimization. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .
Data Analysis & Reproducibility
Q. What statistical methods address variability in biological assay data?
- Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For dose-response curves, nonlinear regression (e.g., Hill equation) calculates efficacy/potency. ’s linear regression model (r = 0.9999) exemplifies rigorous validation of analytical methods .
Q. How can researchers ensure reproducibility in catalytic studies?
- Methodological Answer : Document catalyst loading (mol%), reaction atmosphere (N₂/Ar), and solvent degassing protocols. ’s palladium adduct studies recommend reporting turnover numbers (TON) and frequencies (TOF) to benchmark performance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
